Tryptophane benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

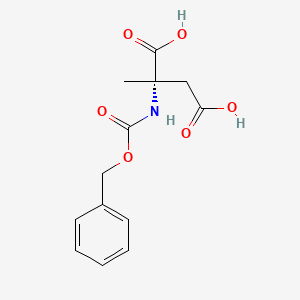

Tryptophane benzyl ester is a derivative of the amino acid tryptophan, where the carboxyl group of tryptophan is esterified with benzyl alcohol. This compound is of significant interest in organic chemistry and biochemistry due to its unique properties and applications in various fields, including peptide synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing tryptophane benzyl ester is the Fischer–Speier esterification. This involves the reaction of tryptophan with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a water-azeotroping solvent . The reaction typically requires a polar solvent like cyclohexane or green ethers such as CPME, TAME, and Me-THF to achieve high yields and enantiomeric purity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous reflux and azeotropic distillation to remove water and drive the reaction to completion. The use of green solvents and optimized reaction conditions ensures sustainability and efficiency in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Tryptophane benzyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and transesterification.

Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of tryptophan and benzyl alcohol.

Aminolysis: Reaction with ammonia or primary/secondary amines yields amides.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts like p-toluenesulfonic acid.

Common Reagents and Conditions:

Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.

Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide.

Aminolysis: Ammonia or alkyl amines.

Transesterification: Catalysts like p-toluenesulfonic acid and benzyl alcohol.

Major Products:

Hydrolysis: Tryptophan and benzyl alcohol.

Aminolysis: Tryptophan amides.

Transesterification: New esters depending on the alcohol used .

Aplicaciones Científicas De Investigación

Tryptophane benzyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.

Biology: Serves as a substrate in enzymatic studies and protein engineering.

Medicine: Investigated for its potential in drug delivery systems and as a prodrug for tryptophan.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of tryptophane benzyl ester primarily involves its hydrolysis to release tryptophan, which then participates in various biochemical pathways. Tryptophan is a precursor for several bioactive compounds, including serotonin and melatonin, which play crucial roles in neurotransmission and circadian rhythm regulation . The esterification with benzyl alcohol enhances its stability and bioavailability, making it a valuable compound in pharmaceutical formulations .

Comparación Con Compuestos Similares

- Tryptophan methyl ester

- Tryptophan ethyl ester

- Proline benzyl ester

- Methionine benzyl ester

- Arginine benzyl ester

Comparison: Tryptophane benzyl ester is unique due to its indole side chain, which imparts distinct chemical and biological properties compared to other amino acid esters. Its stability and ability to form enantiomerically pure compounds make it particularly valuable in peptide synthesis and pharmaceutical applications .

Propiedades

IUPAC Name |

benzyl 2-amino-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)

![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)

![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)

![(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)

![Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13392765.png)

![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)